molecular formula C12H11N5 B12161186 N-(4-methylphenyl)-7H-purin-6-amine CAS No. 5446-36-6

N-(4-methylphenyl)-7H-purin-6-amine

Cat. No.: B12161186
CAS No.: 5446-36-6
M. Wt: 225.25 g/mol
InChI Key: AXANSSTWWGNFBL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-7H-purin-6-amine is a synthetic purine derivative characterized by a 7H-purin-6-amine core substituted at the 6-position with a 4-methylphenyl group. This benzyl-substituted analog has a molecular formula of C₁₃H₁₃N₅, a molecular weight of 239.28 g/mol, and a SMILES string of CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 . It is classified as a cytokinin mimetic, sharing functional similarities with plant hormones like kinetin and benzylaminopurine (BAP) .

Properties

CAS No.

5446-36-6

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-(4-methylphenyl)-7H-purin-6-amine

InChI

InChI=1S/C12H11N5/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

AXANSSTWWGNFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-7H-purin-6-amine typically involves the reaction of 4-methylphenylamine with a purine derivative. One common method is the nucleophilic substitution reaction where 4-methylphenylamine reacts with 6-chloropurine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

N-(4-methylphenyl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of purine-based pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(4-methylphenyl)methyl]-7H-purin-6-amine with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key References
N-[(4-methylphenyl)methyl]-7H-purin-6-amine 4-Methylbenzyl C₁₃H₁₃N₅ 239.28 2.8* 2 / 4
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) 2-Furylmethyl C₁₀H₉N₅O 215.21 1.2 2 / 4
BAP (N-Benzyl-7H-purin-6-amine) Benzyl C₁₂H₁₁N₅ 225.25 2.1 2 / 4
N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine 4-Chlorophenethyl C₁₃H₁₂ClN₅ 273.72 3.0 2 / 4
N,N-Dimethyl-7H-purin-6-amine Dimethylamine C₇H₉N₅ 163.18 -0.2 1 / 3

*Note: XLogP3 for N-[(4-methylphenyl)methyl]-7H-purin-6-amine is estimated based on structural similarity to BAP .

Key Observations:
  • Lipophilicity : The 4-methylbenzyl substituent confers moderate lipophilicity (XLogP3 ~2.8), comparable to BAP (XLogP3 2.1) but lower than the 4-chlorophenethyl analog (XLogP3 3.0) .
  • Hydrogen Bonding: All compounds have 2 hydrogen bond donors and 4 acceptors, except N,N-dimethyl-7H-purin-6-amine, which has reduced donor capacity due to methyl substitution .
Cytokinin Activity
  • N-[(4-methylphenyl)methyl]-7H-purin-6-amine and BAP are synthetic cytokinins that regulate plant cell division and delay senescence. BAP is widely used in tissue culture due to its stability and efficacy .
  • Kinetin (natural derivative) exhibits lower activity than synthetic analogs but is notable for its anti-aging effects in cosmetic applications .
  • N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine may have enhanced bioactivity due to the electron-withdrawing chlorine atom, which could improve receptor binding .
Pharmacological Potential
  • N,N-Dimethyl-7H-purin-6-amine (6-methyladenine) is a methylated adenine derivative implicated in epigenetic regulation, though its cytokinin activity is minimal .

Biological Activity

N-(4-methylphenyl)-7H-purin-6-amine, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic modulation. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-methylbenzylamine and 6-chloropurine. This reaction is conducted under basic conditions using potassium carbonate in dimethylformamide (DMF) at elevated temperatures, facilitating the formation of the purine structure. The general reaction scheme can be summarized as follows:

  • Reactants : 4-methylbenzylamine + 6-chloropurine
  • Conditions : Basic medium (potassium carbonate), DMF, heat
  • Product : this compound

Biological Mechanisms and Activities

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Interaction with Nucleic Acids : The compound has been shown to bind to nucleic acids, influencing biological processes such as DNA replication and transcription. This interaction is crucial for its potential anticancer properties.
  • Enzyme Modulation : this compound interacts with specific enzymes and receptors, potentially inhibiting their activity or modulating their functions. This property is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionTherapeutic Implications
AnticancerInduces apoptosis in cancer cells by cell cycle arrestPotential treatment for various cancers
Enzyme inhibitionBinds to kinases and other enzymesModulation of metabolic pathways
Nucleic acid bindingAffects DNA/RNA processesImplications in gene regulation

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 liver carcinoma cells by arresting the cell cycle at the S phase and altering apoptotic protein expression .
  • Mechanistic Insights : A study highlighted that the compound's mechanism involves the inhibition of farnesyltransferase, an enzyme critical for cancer cell proliferation. Molecular docking studies suggested that this interaction could lead to significant therapeutic effects against tumors .
  • Comparative Analysis with Other Compounds : In comparative studies with other purine derivatives, this compound showed superior binding affinity to target enzymes and receptors, indicating its unique position among similar compounds .

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